Ethyl 1,1-dioxo-1lambda(6)-thiane-4-carboxylate

Description

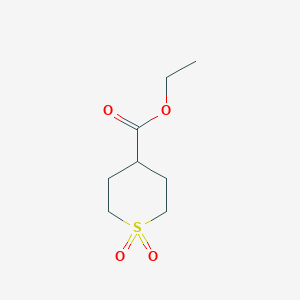

Ethyl 1,1-dioxo-1λ⁶-thiane-4-carboxylate is a sulfur-containing heterocyclic compound characterized by a six-membered thiane ring with two sulfonyl oxygen atoms (1,1-dioxo group) and an ethyl carboxylate ester substituent at the 4-position. The sulfone group imparts significant polarity and stability, making the compound relevant in organic synthesis, particularly in the development of sulfonamide derivatives or as intermediates in medicinal chemistry . Its structural uniqueness lies in the combination of a sulfone moiety and an ester group, which differentiates it from simpler thiolanes or thianes without such functionalization.

Properties

IUPAC Name |

ethyl 1,1-dioxothiane-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4S/c1-2-12-8(9)7-3-5-13(10,11)6-4-7/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDWLBUFGQPSIDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCS(=O)(=O)CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1,1-dioxo-1lambda(6)-thiane-4-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of thiane-4-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the formation of the ester linkage facilitated by the base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,1-dioxo-1lambda(6)-thiane-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The sulfone group can be further oxidized to form sulfonic acids under strong oxidative conditions.

Reduction: The sulfone group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of sulfides.

Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Pharmaceutical Applications

2.1 Drug Development

The compound serves as a synthetic intermediate in the development of various pharmaceuticals. Its unique structural features allow it to participate in reactions that yield biologically active molecules. For example, it has been utilized in synthesizing potential anti-cancer agents and anti-inflammatory drugs due to its ability to modify existing drug frameworks effectively .

2.2 Antimicrobial Activity

Research indicates that derivatives of ethyl 1,1-dioxo-1lambda(6)-thiane-4-carboxylate exhibit antimicrobial properties . Studies have shown that modifications to this compound can enhance its efficacy against a range of pathogens, making it a candidate for further exploration in antimicrobial drug development .

Organic Synthesis Applications

3.1 Building Block for Complex Molecules

In organic chemistry, this compound is valued as a building block for constructing more complex organic compounds. Its reactivity allows chemists to introduce various functional groups through nucleophilic attacks, facilitating the synthesis of intricate molecular architectures .

3.2 Reaction Mechanisms

The compound participates in several reaction mechanisms, including cycloaddition and nucleophilic substitution reactions. These reactions can lead to the formation of novel compounds with desirable properties for industrial applications .

Synthesis of Anticancer Agents

A notable case study involved the synthesis of a series of anticancer agents derived from this compound. Researchers modified the compound to create derivatives that showed significant cytotoxicity against human cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity and provided insights into potential therapeutic uses .

Development of Antimicrobial Compounds

Another study focused on exploring the antimicrobial potential of derivatives based on this compound. The research demonstrated that specific modifications could improve activity against Gram-positive and Gram-negative bacteria, suggesting pathways for developing new antibiotics .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Development | Used as an intermediate for drug synthesis | Potential anticancer agents identified |

| Antimicrobial Activity | Derivatives show efficacy against pathogens | Enhanced activity with structural modifications |

| Organic Synthesis | Building block for complex molecules | Facilitates nucleophilic substitutions |

Mechanism of Action

The mechanism of action of ethyl 1,1-dioxo-1lambda(6)-thiane-4-carboxylate involves its interaction with various molecular targets. The sulfone group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol, which can further interact with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiane-Based Sulfones

The most direct analogs of Ethyl 1,1-dioxo-1λ⁶-thiane-4-carboxylate are other sulfone-functionalized thiane derivatives. Key examples include:

Reactivity Insights :

- The sulfone group in all analogs stabilizes the ring against oxidation, contrasting with non-sulfonated thianes, which are more prone to ring-opening reactions .

Isoquinoline and Piperidine Derivatives

Key distinctions include:

- Ring Size and Aromaticity: Isoquinoline derivatives are aromatic and planar, whereas the thiane ring in the target compound is non-aromatic and puckered, as described by Cremer-Pople ring-puckering coordinates .

- Electronic Effects: The sulfone group in the thiane derivative withdraws electron density, reducing nucleophilicity compared to isoquinoline analogs with electron-donating methoxy groups .

Biological Activity

Ethyl 1,1-dioxo-1lambda(6)-thiane-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, synthesis, and relevant research findings.

- Molecular Formula : C7H10O4S

- Molecular Weight : 190.22 g/mol

- CAS Number : 632089-17-2

Biological Activity Overview

This compound has been investigated for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections detail these activities based on recent studies and findings.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiane compounds exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance:

- Case Study : A study published in May 2024 evaluated several thiadiazole derivatives, including those related to this compound. The results indicated that these compounds showed promising activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

| Compound Name | Gram-positive Activity | Gram-negative Activity |

|---|---|---|

| This compound | Moderate | High |

| Thiadiazole Derivative A | High | Moderate |

| Thiadiazole Derivative B | Low | High |

Anti-inflammatory Properties

This compound has also been studied for its anti-inflammatory potential. In vitro assays have shown that this compound can inhibit pro-inflammatory cytokines, suggesting a mechanism for its therapeutic effects in inflammatory diseases.

- Research Findings : A study indicated that compounds similar to this compound effectively reduced levels of TNF-alpha and IL-6 in cell cultures .

Anticancer Potential

The compound's structure suggests potential activity as an anticancer agent. Preliminary screenings have indicated that it may inhibit cancer cell proliferation in specific cancer lines.

- Case Study : Research has shown that related thiane derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. This compound was included in a screening panel for anticancer activity against various cell lines .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- The dioxo group may play a critical role in interacting with biological targets, including enzymes and receptors involved in inflammation and cell growth.

- Its thiane structure may enhance its lipophilicity, allowing better membrane penetration and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.